N-[(3-methoxyphenyl)methyl]-3-methyl-1-(propan-2-yl)-1H-pyrazol-4-amine
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Overview
Description
N-[(3-methoxyphenyl)methyl]-3-methyl-1-(propan-2-yl)-1H-pyrazol-4-amine is a synthetic organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a pyrazole ring substituted with a methoxyphenylmethyl group, a methyl group, and an isopropyl group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-methoxyphenyl)methyl]-3-methyl-1-(propan-2-yl)-1H-pyrazol-4-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved by the reaction of hydrazine with a β-diketone under acidic or basic conditions.
Substitution reactions: The pyrazole ring is then subjected to substitution reactions to introduce the methoxyphenylmethyl, methyl, and isopropyl groups. This can be done using appropriate alkylating agents and catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[(3-methoxyphenyl)methyl]-3-methyl-1-(propan-2-yl)-1H-pyrazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the pyrazole ring are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[(3-methoxyphenyl)methyl]-3-methyl-1-(propan-2-yl)-1H-pyrazol-4-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(3-methoxyphenyl)methyl]-3-methyl-1-(propan-2-yl)-1H-pyrazol-4-amine involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. For example, it may inhibit specific enzymes involved in inflammatory pathways, leading to anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one: This compound also contains a pyrazole ring and exhibits similar biological activities.
3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine: Another pyrazole derivative with comparable chemical properties.
Uniqueness
N-[(3-methoxyphenyl)methyl]-3-methyl-1-(propan-2-yl)-1H-pyrazol-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of methoxyphenylmethyl, methyl, and isopropyl groups on the pyrazole ring differentiates it from other similar compounds and may contribute to its unique interactions with biological targets.
Properties
Molecular Formula |
C15H21N3O |
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Molecular Weight |
259.35 g/mol |
IUPAC Name |
N-[(3-methoxyphenyl)methyl]-3-methyl-1-propan-2-ylpyrazol-4-amine |
InChI |
InChI=1S/C15H21N3O/c1-11(2)18-10-15(12(3)17-18)16-9-13-6-5-7-14(8-13)19-4/h5-8,10-11,16H,9H2,1-4H3 |
InChI Key |
CBCBRTRXTNHHJH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1NCC2=CC(=CC=C2)OC)C(C)C |
Origin of Product |
United States |
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